An In-Depth Technical Guide to Methyl 3-aminofuran-2-carboxylate hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to Methyl 3-aminofuran-2-carboxylate hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-aminofuran-2-carboxylate hydrochloride, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical properties, provides detailed synthetic protocols, explores its reactivity, and discusses its applications as a key intermediate in the synthesis of complex molecular architectures for medicinal chemistry.
Introduction: The Significance of the Aminofuran Scaffold
The furan ring system is a prevalent motif in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of an amino group onto the furan core, particularly in conjunction with other functional groups like esters, creates a highly valuable and reactive scaffold. Methyl 3-aminofuran-2-carboxylate, as a trifunctional molecule, possesses a nucleophilic amino group, an electrophilic ester, and an electron-rich aromatic furan ring, making it a powerful tool for the construction of more complex heterocyclic systems.[2] Its hydrochloride salt form enhances stability and simplifies handling and purification processes.
This guide will provide the necessary theoretical and practical knowledge for the effective utilization of Methyl 3-aminofuran-2-carboxylate hydrochloride in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Methyl 3-aminofuran-2-carboxylate hydrochloride is fundamental for its effective use.
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Name | Methyl 3-aminofuran-2-carboxylate hydrochloride | N/A |
| Synonyms | 2-Furancarboxylic acid, 3-amino-, methyl ester, hydrochloride | N/A |
| CAS Number | 1808102-24-0 | N/A |
| Molecular Formula | C₆H₈ClNO₃ | N/A |
| Molecular Weight | 177.59 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General knowledge |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep container tightly closed. | General knowledge |
Spectroscopic Characterization (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.0-9.0 (br s, 3H, -NH₃⁺)
-
δ 7.6-7.8 (d, 1H, furan H-5)
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δ 6.5-6.7 (d, 1H, furan H-4)
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δ 3.8-3.9 (s, 3H, -OCH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 160-165 (C=O)
-
δ 140-145 (furan C-5)
-
δ 130-135 (furan C-2)
-
δ 115-120 (furan C-3)
-
δ 110-115 (furan C-4)
-
δ 50-55 (-OCH₃)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
3200-2800 (N-H stretch of amine salt)
-
1720-1700 (C=O stretch of ester)
-
1620-1580 (N-H bend)
-
~1500, ~1450 (furan ring stretches)
-
-
Mass Spectrometry (ESI+):
-
m/z = 142.05 [M+H]⁺ (corresponding to the free base)
-
Synthesis of Methyl 3-aminofuran-2-carboxylate hydrochloride
The synthesis of the title compound can be approached through the formation of the 3-aminofuran-2-carboxylate core, followed by esterification and salt formation. A plausible and efficient synthetic route is outlined below, adapted from established methodologies for the synthesis of substituted aminofurans.
Synthetic Strategy
The proposed synthesis involves a two-step process starting from readily available materials. The key step is the construction of the furan ring via a cyclization reaction.
Caption: Synthetic workflow for Methyl 3-aminofuran-2-carboxylate hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-aminofuran-2-carboxylate
This procedure is adapted from a general method for the synthesis of 3-aminofuran-2-carboxylate esters.
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl glycolate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Addition of Cyanoacrylate: Add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Methyl 3-amino-5-ethoxyfuran-2-carboxylate, is then subjected to acidic hydrolysis and decarboxylation to yield Methyl 3-aminofuran-2-carboxylate.
Step 2: Formation of the Hydrochloride Salt
This is a standard procedure for the formation of amine hydrochloride salts.[3]
-
Dissolution: Dissolve the purified Methyl 3-aminofuran-2-carboxylate (1.0 eq.) in anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Methyl 3-aminofuran-2-carboxylate hydrochloride as a solid.
Reactivity and Synthetic Applications
The unique arrangement of functional groups in Methyl 3-aminofuran-2-carboxylate hydrochloride dictates its reactivity, making it a versatile intermediate in organic synthesis.
Reactivity Profile
The reactivity of the molecule is centered around the nucleophilic amino group and the electrophilic ester, as well as the furan ring itself.
Caption: Reactivity profile of Methyl 3-aminofuran-2-carboxylate.
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Amino Group (-NH₂): The primary amino group is a potent nucleophile and can readily undergo a variety of reactions including acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines or enamines.
-
Ester Group (-COOCH₃): The methyl ester is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reaction with amines, or reduced to the corresponding alcohol.
-
Furan Ring: The electron-rich furan ring can participate in electrophilic aromatic substitution reactions, although the directing effects of the amino and ester groups will influence the regioselectivity. It can also act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.
Application in Heterocyclic Synthesis
Methyl 3-aminofuran-2-carboxylate hydrochloride is an excellent starting material for the synthesis of fused heterocyclic systems. The adjacent amino and ester functionalities are perfectly positioned for intramolecular cyclization reactions to form a variety of bicyclic heterocycles, which are common scaffolds in medicinal chemistry.[4]
Example Workflow: Synthesis of Furo[3,2-b]pyridin-5(4H)-one Derivatives
-
Acylation of the Amino Group: The free base, Methyl 3-aminofuran-2-carboxylate, is reacted with an appropriate acyl chloride or anhydride to introduce a side chain on the amino group.
-
Intramolecular Cyclization: The resulting N-acylated intermediate undergoes a base- or acid-catalyzed intramolecular cyclization, where the enolate of the newly introduced carbonyl group attacks the ester, leading to the formation of the fused pyridinone ring.
-
Further Functionalization: The resulting furo[3,2-b]pyridin-5(4H)-one scaffold can be further modified at various positions to generate a library of compounds for biological screening.
Role in Drug Discovery and Development
Substituted furans and their derivatives are integral to many areas of drug discovery due to their ability to mimic other aromatic systems and engage in specific interactions with biological targets.[5]
As a Privileged Scaffold
The aminofuran-2-carboxylate core can be considered a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological receptor. By modifying the substituents on the amino group and the furan ring, a diverse range of compounds with varied pharmacological profiles can be accessed.
Examples of Furan-Containing Drugs
While specific drugs directly derived from Methyl 3-aminofuran-2-carboxylate hydrochloride are not widely documented, numerous approved drugs and clinical candidates incorporate the furan moiety, highlighting its importance:
-
Ranitidine: An H₂ receptor antagonist that contains a furan ring.
-
Furosemide: A diuretic with a furan ring in its structure.
-
Sorafenib: A multi-kinase inhibitor used in cancer therapy, which features a furan ring.
The synthetic versatility of Methyl 3-aminofuran-2-carboxylate hydrochloride makes it a valuable tool for the synthesis of analogues of these and other furan-containing bioactive molecules.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling Methyl 3-aminofuran-2-carboxylate hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-aminofuran-2-carboxylate hydrochloride is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of an amino group, an ester, and a furan ring allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, equipping researchers with the knowledge to effectively utilize this valuable compound in their drug discovery and development endeavors.
References
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Bommireddy, K., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-775. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2315. [Link]
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